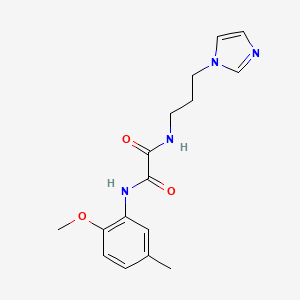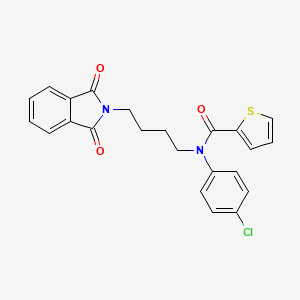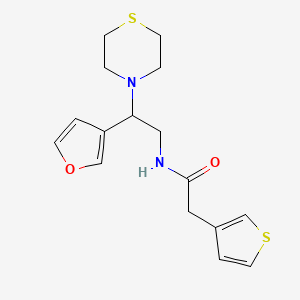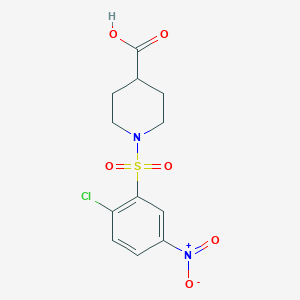![molecular formula C22H21N3O5 B2617607 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1171400-28-4](/img/structure/B2617607.png)
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxol-5-yl subunit, which is a common motif in many natural products and synthetic compounds . This subunit is known to have important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The process involved the use of various spectroscopic techniques for characterization, including multinuclear NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and allows for the determination of the compound’s molecular geometry .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of novel organoselenium compounds involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides . This was achieved by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one, is 259.3004 .
Aplicaciones Científicas De Investigación
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values (ranging from 328 to 644 nM) against CCRF-CEM and MIA PaCa-2 cells .
- These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
- Indole-based compounds, including those derived from this structure, may modulate microtubule assembly and induce apoptosis .
- For instance, a diselenide of benzo[d][1,3]dioxole was synthesized using Grignard methodology, providing a novel compound with potential applications .
Anticancer Activity
Antiproliferative Properties
Microtubule-Targeting Potential
Structure–Activity Relationships (SAR)
Synthetic Approaches
Template for Optimization
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown potential applications in various fields. For instance, organoselenium compounds have been explored for their potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have also been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to note that similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling such compounds, including the use of protective gloves, eye protection, and respiratory protection .
Direcciones Futuras
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity . These compounds may serve as a template for further optimization .
Propiedades
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20(13-27-17-6-2-1-3-7-17)25-10-4-5-16(12-25)22-24-23-21(30-22)15-8-9-18-19(11-15)29-14-28-18/h1-3,6-9,11,16H,4-5,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRXBJJCZSLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)


![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)


![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)

![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)